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Abstract

Hafnium oxide (HfOz), particularly in its amorphous state (a-HfO2), has become a cornerstone
material in the semiconductor industry, serving as a high-k gate dielectric in advanced CMOS
devices.[1][2] Its performance in these applications is critically dependent on its electronic
structure, most notably its wide band gap, which is essential for minimizing leakage currents
and ensuring device reliability.[1] Accurately measuring this band gap is a foundational step in
materials characterization, process development, and device engineering. This guide provides
an in-depth exploration of the primary experimental techniques used to determine the band gap
of amorphous HfO: thin films. We will move beyond mere procedural lists to explain the
causality behind experimental choices, ensuring that each protocol is a self-validating system
for generating trustworthy and reproducible data.

The Foundational Importance of the Band Gap in a-
HfO:2

Amorphous HfOz is favored in industrial applications to prevent leakage paths that can form
along the grain boundaries of polycrystalline films.[1] The material's band gap (EQ) represents
the energy difference between the top of the valence band and the bottom of the conduction
band. A wide band gap, typically in the range of 5.3-5.9 eV, is a defining characteristic of HfO2.
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[2][3] This property provides a sufficient energy barrier to insulate the transistor gate from the
silicon channel, a critical factor in the downscaling of modern transistors. However, the exact
value of the band gap is not an immutable constant; it is highly sensitive to the film's deposition
method, thickness, stoichiometry, and residual impurities, making precise measurement
essential.[1][3]

Core Methodologies for Band Gap Determination

The band gap of a-HfO2 can be interrogated through several distinct physical mechanisms,
primarily categorized as optical or electron spectroscopy techniques. This guide will focus on
the three most robust and widely adopted methods:

o Optical Spectroscopy (UV-Visible): Measures the absorption of photons to induce electron
transitions.

o X-ray Photoelectron Spectroscopy (XPS): Analyzes the kinetic energy of photo-emitted
electrons and their inelastic energy losses.

o Reflection Electron Energy Loss Spectroscopy (REELS): Measures the energy lost by a
reflected low-energy electron beam.

Technique I: UV-Visible Spectroscopy and Tauc Plot
Analysis

Optical spectroscopy is a powerful, non-destructive technique for determining the optical band
gap. The underlying principle is that a photon with energy greater than or equal to the
material's band gap can be absorbed, exciting an electron from the valence band to the
conduction band.[4]

Causality and Experimental Choices

For amorphous materials like a-HfOz2, the transition between energy bands is not sharp due to
the lack of long-range order. This results in band tails with localized states extending into the
band gap.[5] Consequently, the relationship between the absorption coefficient (a) and photon
energy (hv) is best described by the Tauc model for indirect allowed transitions. The choice of
an exponent of 1/2 in the Tauc plot is therefore a direct consequence of the material's
amorphous nature.[5][6]
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Experimental Protocol: UV-Vis Spectroscopy

This protocol assumes the a-HfO2 film is deposited on a transparent substrate, such as quartz
(fused silica), which is non-absorbing in the deep UV range where the HfO2 absorption edge is

expected.
e Sample Preparation:

o Ensure the quartz substrate is cleaned meticulously to remove organic residues before
film deposition. A standard RCA clean or piranha etch followed by a deionized water rinse

and nitrogen dry is recommended.

o Deposit the a-HfO2 thin film using a method like Atomic Layer Deposition (ALD) or
sputtering. Film thickness should be uniform and typically between 20-100 nm. Thicker
films may be too absorbent, while thinner films may not provide a sufficient signal.

e Instrumentation and Calibration:
o Use a dual-beam UV-Visible spectrophotometer capable of scanning down to ~190 nm.

o Perform a baseline correction using a clean, uncoated quartz substrate identical to the one
used for the sample. This step is critical to subtract the absorbance and reflectance

contributions of the substrate.
o Data Acquisition:

o Mount the sample in the spectrophotometer's sample beam path and the reference
substrate in the reference beam path.

o Acquire the absorbance (A) or transmittance (%T) spectrum over a wavelength range, for
example, from 800 nm down to 190 nm. The key is to capture the flat, non-absorbing

region and the sharp absorption edge.[7]

Data Analysis: The Tauc Plot Method
The Tauc relation for an indirect band gap is given by: (ahv)1/2 = B(hv - EQ) Where:

e a is the absorption coefficient.
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e hv is the photon energy in electron volts (eV).

e Eg is the optical band gap.

» B is the Tauc parameter, related to the disorder in the material.[5]
Step-by-Step Analysis:

o Convert Wavelength to Photon Energy: Convert the wavelength (A) in nm to photon energy
(E) in eV using the relation: E (eV) = 1240 / A (nm).

o Calculate Absorption Coefficient (a): The absorption coefficient is calculated from the
measured absorbance (A) and the film thickness (t) using the formula: a = 2.303 * (A /t).
Accurate knowledge of the film thickness is paramount for this calculation.

o Construct the Tauc Plot: Plot (ahv)1/2 on the y-axis versus photon energy (hv) on the x-axis.

[8]

o Extrapolate to Determine Eg: Identify the linear portion of the plot corresponding to the
absorption onset. Extrapolate this linear region with a straight line until it intersects the x-axis
(where (ahv)1/2 = 0). The x-intercept value is the optical band gap (EQ).[4][6]

Visualization: UV-Vis to Tauc Plot Workflow
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Caption: Workflow for determining the optical band gap of a-HfO2 using UV-Vis spectroscopy
and Tauc plot analysis.

Technique lI: X-ray Photoelectron Spectroscopy
(XPS)

XPS is a surface-sensitive technigue that provides information about elemental composition
and chemical states. It can also be adeptly used to measure the electronic band gap by
analyzing the inelastic energy loss features associated with core-level photoelectrons.[9]

Causality and Experimental Choices

When a core electron is emitted by X-ray photoionization, it travels through the material and
can lose discrete amounts of energy by exciting valence band electrons across the band gap.
This creates a loss "tail" on the higher binding energy side of the main photoelectron peak. The
onset of this energy loss corresponds directly to the band gap energy (EQ).[9][10] The O 1s
peak is typically chosen for this analysis in HfO2 because it is a strong, well-defined signal and
oxygen valence band states are primary contributors to the top of the valence band.

Experimental Protocol: XPS Measurement

e Sample Preparation:
o No special substrate is needed, though conductive substrates like silicon are common.

o The sample surface must be free of adventitious carbon contamination. A brief, low-energy
Ar* sputter clean can be used, but this must be done with extreme caution, as ion
bombardment can preferentially sputter oxygen, creating sub-oxides and defects that alter
the electronic structure.[10] Performing the measurement on an as-received, high-quality
film is often preferred.

e Instrumentation and Calibration:
o Use a monochromatic X-ray source, typically Al Ka (1486.6 eV).[9]

o Calibrate the energy scale of the instrument by setting the binding energy of the
adventitious C 1s peak to 285.0 eV or by referencing the Au 4f7/> peak of a clean gold
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standard to 84.0 eV.[9]

o If the sample is insulating, a low-energy electron flood gun must be used for charge

neutralization.

o Data Acquisition:
o Acquire a high-resolution spectrum of the O 1s core level.

o ltis crucial to acquire data over a wide enough energy range to capture not only the main
peak but also the inelastic loss features, typically extending 10-15 eV to the higher binding
energy side of the primary peak.

Data Analysis: Energy Loss Method

« ldentify the Primary Peak: Locate the main O 1s photoelectron peak.

o Determine the Onset of Inelastic Loss: The band gap is the energy difference between the
onset of the inelastic loss spectrum and the main peak. To find this onset, extrapolate the
linear edge of the loss feature down to the background level.

o Calculate the Band Gap: The energy difference between the main peak’s position and the
extrapolated onset of the loss signal gives the band gap value, Eg.[9]

Visualization: Principle of XPS Band Gap Measurement
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Caption: The physical process of determining the band gap from the O 1s photoelectron energy

loss spectrum in XPS.
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Technique lll: Reflection Electron Energy Loss
Spectroscopy (REELYS)

REELS is a highly surface-sensitive technique that directly probes electronic excitations,
including the band gap. It is often available as a feature on modern XPS instruments.[11][12]

Causality and Experimental Choices

In REELS, a monoenergetic beam of low-energy electrons (typically 0.5-2.0 keV) is directed at
the sample surface.[13] The energy distribution of the reflected (backscattered) electrons is
measured. While many electrons scatter elastically (zero energy loss), some lose energy by
exciting electronic transitions in the material. The lowest possible energy loss for a dielectric
like HfO2 corresponds to the excitation of an electron across the band gap.[14] Therefore, the
onset of the inelastic loss feature relative to the sharp elastic peak provides a direct measure of
Eg.[11]

Experimental Protocol: REELS Measurement

e Instrumentation: The experiment is performed in an ultra-high vacuum (UHV) system, often
the same one used for XPS.

o Electron Source: A low-energy electron gun is used to generate a primary electron beam with
a known, narrow energy distribution. A primary energy of 1 keV is common.[15]

o Data Acquisition:

o The electron energy analyzer measures the intensity of reflected electrons as a function of
their energy loss.

o The spectrum is recorded starting from the zero-loss (elastic) peak and extending out to
~50 eV to capture all relevant valence electron excitations.

Data Analysis: Spectrum Interpretation

« |dentify the Elastic Peak: The most intense feature in the REELS spectrum is the elastic
peak, where electrons have lost zero energy.
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o Determine the Loss Onset: Similar to the XPS method, the band gap is determined from the

onset of the first inelastic loss feature.

o Calculate the Band Gap: A linear fit is applied to the leading edge of the loss structure, and
its extrapolation to the background level gives the band gap energy (Eg).[14]

Visualization: REELS Experimental Workflow
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Caption: A streamlined workflow for band gap measurement of a-HfO2 using Reflection

Electron Energy Loss Spectroscopy.

Comparative Analysis of Techniques

No single technique is universally superior; the choice depends on the specific research

question, available equipment, and sample characteristics. The values obtained from these

different methods can vary slightly, as they probe the material via different physical interactions.

] Probing Typical a-HfO:2 o
Technique . Strengths Limitations
Mechanism Eg Range (eV)
Requires
Non-destructive, transparent
] relatively simple substrate, needs
UV-Vis Photon _
] 5.3-5.8 setup, probes accurate film
Spectroscopy Absorption ) )
bulk properties. thickness,
[41[16] measures optical
gap.[17]
Surface sensitive _
Potential for
(~10 nm),
) beam
provides
Photoelectron ) damage/sputter
XPS (O 1s Loss) 5.2-5.7 chemical state ) o
Energy Loss ) ) artifacts, indirect
info, no special ]
measurement via
substrate
loss feature.[10]
needed.[9][18]
Highly surface Requires UHV
sensitive (~2-5 and specialized
Reflected . .
nm), direct probe  equipment, very
REELS Electron Energy 55-5.9

Loss

of electronic
excitations.[11]
[15]

sensitive to
surface

contamination.

Note: The reported band gap values for amorphous HfO2 can vary based on deposition

conditions (e.g., ALD, CVD, sputtering) and post-deposition annealing. The crystallinity of the

© 2025 BenchChem. All rights reserved.

10/13

Tech Support


https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/band-gap-analysis-uv-visible-spectroscopy-an54685-en.pdf
https://pubs.aip.org/aip/jap/article/101/5/054101/376004/Crystal-structure-and-band-gap-determination-of
https://oiccpress.com/inl/article/view/8744/11645
https://www.mdpi.com/2073-4352/8/6/248
https://www.researchgate.net/publication/325727055_Investigation_of_HfO2_Thin_Films_on_Si_by_X-ray_Photoelectron_Spectroscopy_Rutherford_Backscattering_Grazing_Incidence_X-ray_Diffraction_and_Variable_Angle_Spectroscopic_Ellipsometry
https://www.researchgate.net/figure/UPS-spectra-of-HfO2-thin-films-The-band-gap-estimation-from-the-O-1s-plasmon-loss_fig4_310762885
https://www.monash.edu/researchinfrastructure/x-ray/capabilities/reflected-electron-energy-loss-spectroscopy-reels
https://www.eag.com/techniques/spectroscopy/reels/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

film significantly impacts the band gap, with amorphous films generally exhibiting slightly lower
values than their crystalline counterparts.[3][5]

Conclusion and Recommendations

The accurate determination of the band gap of amorphous hafnium oxide is a critical task for
materials scientists and semiconductor engineers. This guide has detailed the three primary
methods—UV-Visible Spectroscopy, X-ray Photoelectron Spectroscopy, and Reflection
Electron Energy Loss Spectroscopy—providing not just the "how" but the "why" behind each
experimental choice.

» For routine characterization and process monitoring where bulk optical properties are of
interest, UV-Vis spectroscopy with Tauc analysis is a robust and accessible choice.

» For studies requiring correlation between the band gap and surface chemistry, stoichiometry,
or interface properties, XPS is invaluable.

o For a precise measurement of the electronic structure of the top few nanometers of the film,
REELS provides the most direct information.

By understanding the principles, protocols, and inherent trade-offs of each technique,
researchers can confidently select the appropriate method to generate high-quality, reliable
data, thereby accelerating the development of next-generation electronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.aip.org [pubs.aip.org]

2. Hafnium(lV) oxide - Wikipedia [en.wikipedia.org]

3. researchgate.net [researchgate.net]

4. documents.thermofisher.com [documents.thermofisher.com]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.researchgate.net/publication/46295558_Crystal_structure_and_band_gap_determination_of_HfO2_thin_films
https://docta.ucm.es/rest/api/core/bitstreams/f61b41f9-56fd-44d0-8dff-d46df809d188/content
https://www.benchchem.com/product/b10860814?utm_src=pdf-body
https://www.benchchem.com/product/b10860814?utm_src=pdf-custom-synthesis
https://pubs.aip.org/aip/jap/article-pdf/doi/10.1063/1.2697551/14980677/054101_1_online.pdf
https://en.wikipedia.org/wiki/Hafnium(IV)_oxide
https://www.researchgate.net/publication/46295558_Crystal_structure_and_band_gap_determination_of_HfO2_thin_films
https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/band-gap-analysis-uv-visible-spectroscopy-an54685-en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 5. docta.ucm.es [docta.ucm.es]

e 6. Tauc plot - Wikipedia [en.wikipedia.org]

e 7. researchgate.net [researchgate.net]

» 8. researchgate.net [researchgate.net]

e 9. mdpi.com [mdpi.com]

e 10.
e 11.
e 12.
e 13.
e 14,
e 15.
e 16.
e 17.
e 18.

researchgate.net [researchgate.net]

monash.edu [monash.edu]

Reflected Electron Energy Loss Spectroscopy | Kratos [kratos.com]
Reflection Electron Energy Loss Spectroscopy [mri.psu.edu]

Reflection Electron Energy Loss Spectroscopy (REELS) [globalsino.com]
REELS - EAG Laboratories [eag.com]

pubs.aip.org [pubs.aip.org]

oiccpress.com [oiccpress.com]

researchgate.net [researchgate.net]

 To cite this document: BenchChem. [band gap measurement of amorphous hafnium oxide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860814#band-gap-measurement-of-amorphous-
hafnium-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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